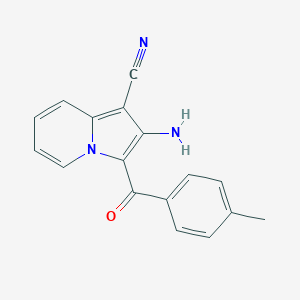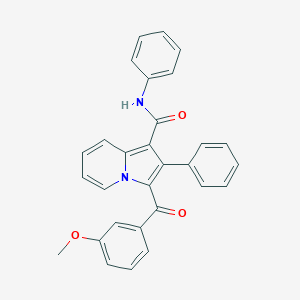![molecular formula C14H4Cl2F6N4S3 B428113 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 303994-41-4](/img/structure/B428113.png)
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under controlled conditions.
Formation of the thiadiazole ring: This can be synthesized through the reaction of thiosemicarbazide with appropriate reagents.
Coupling reactions: The final step involves coupling the pyridine and thiadiazole rings through sulfanyl linkages, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine: shares similarities with other halogenated pyridine and thiadiazole derivatives.
Uniqueness
Structural uniqueness: The presence of multiple halogen atoms and sulfur-containing heterocycles makes this compound unique.
Functional uniqueness: Its specific chemical properties and potential biological activities distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its importance in advancing knowledge and technology.
Eigenschaften
IUPAC Name |
2,5-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4S3/c15-7-1-5(13(17,18)19)3-23-9(7)27-11-25-26-12(29-11)28-10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDAFGTOPCFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NN=C(S2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(trifluoromethyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428030.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-Pyridin-2-ylmethyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B428033.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428036.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B428043.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)
![5-nitro-2-(3-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428045.png)
![6-chloro-2-(2-thienylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428046.png)




